molecular formula C13H14N2O3 B1652588 Barbituric acid, 5-benzyl-1,3-dimethyl- CAS No. 15018-52-7

Barbituric acid, 5-benzyl-1,3-dimethyl-

Cat. No.: B1652588
CAS No.: 15018-52-7
M. Wt: 246.26 g/mol
InChI Key: JOBKZALYQYGIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barbituric acid, 5-benzyl-1,3-dimethyl-: is a derivative of barbituric acid, a heterocyclic compound with a pyrimidine ring structure Barbituric acid derivatives have been extensively studied due to their pharmacological and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-benzyl-1,3-dimethyl- typically involves the condensation of 1,3-dimethylurea with malonic acid derivatives in the presence of a suitable catalyst. One common method includes the reaction of 1,3-dimethylurea with benzylmalonic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the addition of a catalyst like acetic anhydride to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of barbituric acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions: Barbituric acid, 5-benzyl-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted barbituric acid derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: Barbituric acid, 5-benzyl-1,3-dimethyl- is used as a building block in the synthesis of complex heterocyclic compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacologically active agent. Derivatives of barbituric acid have shown activity as sedatives, anticonvulsants, and anesthetics. The 5-benzyl-1,3-dimethyl substitution may enhance these properties, making it a candidate for drug development .

Industry: In the industrial sector, barbituric acid derivatives are used in the production of dyes, pigments, and polymers. Their ability to form stable complexes with metals makes them useful in various industrial applications .

Mechanism of Action

The mechanism of action of barbituric acid, 5-benzyl-1,3-dimethyl- involves its interaction with specific molecular targets. In pharmacological applications, barbituric acid derivatives typically act on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and a subsequent sedative or anticonvulsant effect .

Comparison with Similar Compounds

    Barbituric acid: The parent compound with a simpler structure.

    Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.

    Thiopental: A barbiturate used as an anesthetic agent.

    Secobarbital: Another barbiturate with hypnotic properties.

Uniqueness: Barbituric acid, 5-benzyl-1,3-dimethyl- is unique due to its specific substitution pattern, which can enhance its chemical stability and pharmacological activity. The presence of the benzyl group at the 5-position and the dimethyl groups at the 1,3-positions provide distinct properties compared to other barbituric acid derivatives .

Properties

IUPAC Name

5-benzyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-14-11(16)10(12(17)15(2)13(14)18)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBKZALYQYGIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164484
Record name Barbituric acid, 5-benzyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15018-52-7
Record name 1,3-Dimethyl-5-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15018-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyl-1,3-dimethylbarbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002707089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Barbituric acid, 5-benzyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BENZYL-1,3-DIMETHYLBARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU5F9H5XHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barbituric acid, 5-benzyl-1,3-dimethyl-
Reactant of Route 2
Reactant of Route 2
Barbituric acid, 5-benzyl-1,3-dimethyl-
Reactant of Route 3
Reactant of Route 3
Barbituric acid, 5-benzyl-1,3-dimethyl-
Reactant of Route 4
Barbituric acid, 5-benzyl-1,3-dimethyl-
Reactant of Route 5
Reactant of Route 5
Barbituric acid, 5-benzyl-1,3-dimethyl-
Reactant of Route 6
Reactant of Route 6
Barbituric acid, 5-benzyl-1,3-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.